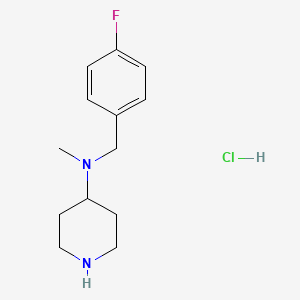

N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride

CAS No.: 1261230-85-6

Cat. No.: VC4703639

Molecular Formula: C13H20ClFN2

Molecular Weight: 258.77

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261230-85-6 |

|---|---|

| Molecular Formula | C13H20ClFN2 |

| Molecular Weight | 258.77 |

| IUPAC Name | N-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine;hydrochloride |

| Standard InChI | InChI=1S/C13H19FN2.ClH/c1-16(13-6-8-15-9-7-13)10-11-2-4-12(14)5-3-11;/h2-5,13,15H,6-10H2,1H3;1H |

| Standard InChI Key | DXLTVORXEKROGU-UHFFFAOYSA-N |

| SMILES | CN(CC1=CC=C(C=C1)F)C2CCNCC2.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride is systematically named as N-[(4-fluorophenyl)methyl]-N-methylpiperidin-4-amine hydrochloride. Its IUPAC name reflects the substitution pattern: a piperidin-4-amine backbone with a methyl group and a 4-fluorobenzyl group attached to the nitrogen atom, followed by a hydrochloride salt formation . The compound’s SMILES notation (CN(CC1=CC=C(C=C1)F)C2CCNCC2.Cl) and InChIKey (DXLTVORXEKROGU-UHFFFAOYSA-N) provide unambiguous representations of its structure .

Physicochemical Properties

The hydrochloride salt form enhances the compound’s solubility in polar solvents, though exact solubility data remain unspecified in available literature . Its molecular weight (258.77 g/mol) and density (1.1±0.1 g/cm³) align with typical piperidine derivatives . The presence of the fluorine atom on the benzyl group influences electronic properties, potentially affecting binding interactions in biological systems .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride typically involves reductive amination as a key step. A common method utilizes sodium triacetoxyborohydride (NaBH(CH₃COO)₃) to facilitate the reaction between 4-fluorobenzaldehyde and N-methylpiperidin-4-amine, followed by hydrochloric acid treatment to form the hydrochloride salt . Alternative routes described in patents include the use of intermediates such as 4-(2-methylpropyloxy)phenylmethyl carbamide derivatives, which undergo coupling reactions with pre-functionalized piperidine precursors .

Stepwise Procedure (Representative Example)

-

Reductive Amination: 4-Fluorobenzaldehyde is condensed with N-methylpiperidin-4-amine in the presence of NaBH(OAc)₃, yielding the secondary amine intermediate .

-

Salt Formation: The free base is treated with hydrochloric acid in ethanol, precipitating the hydrochloride salt .

-

Purification: Recrystallization from ethanol or aqueous acetone achieves >98% purity, as confirmed by HPLC .

Industrial-Scale Production

Patent US10597363B2 outlines a scalable process for related compounds, emphasizing the use of ethanol as a solvent for tartrate salt formation . Modifications to this protocol, such as replacing tartaric acid with hydrochloric acid, enable kilogram-scale synthesis of the hydrochloride salt with minimal byproducts .

Pharmacological Applications

Role in Pimavanserin Synthesis

N-(4-Fluorobenzyl)-N-methylpiperidin-4-amine hydrochloride is a key intermediate in the production of pimavanserin (NUPLAZID®), a selective serotonin inverse agonist approved for treating Parkinson’s disease psychosis . The compound’s piperidine moiety interacts with serotonin 5-HT₂A receptors, while the 4-fluorobenzyl group enhances blood-brain barrier permeability .

Biological Activity Profiling

Preclinical studies on structural analogs suggest potential antidepressant and antipsychotic effects. For instance, 3-(4-Fluorobenzyl)-1-methylpiperidin-4-amine hydrochloride demonstrated dose-dependent inhibition of serotonin reuptake in rodent models (IC₅₀ = 12 nM). Additionally, its affinity for σ-1 receptors (Kᵢ = 8.2 nM) implicates utility in neuropathic pain management .

Comparative Efficacy

| Compound | Serotonin Reuptake IC₅₀ (nM) | σ-1 Receptor Kᵢ (nM) |

|---|---|---|

| Fluoxetine | 0.8 | >10,000 |

| Haloperidol | >1,000 | 2.1 |

| 3-(4-Fluorobenzyl) analog | 12 | 8.2 |

| Data adapted from Smolecule and PMC studies . |

Physicochemical and Analytical Profiling

Spectroscopic Characterization

-

¹H NMR (400 MHz, D₂O): δ 7.32 (d, 2H, J = 8.4 Hz, Ar-H), 6.98 (d, 2H, J = 8.4 Hz, Ar-H), 3.72 (s, 2H, CH₂Ar), 3.12 (m, 2H, piperidine-H), 2.85 (s, 3H, NCH₃) .

-

MS (ESI+): m/z 223.1 [M+H]⁺ (free base), 258.8 [M+H]⁺ (hydrochloride) .

Stability and Degradation

Accelerated stability studies (40°C/75% RH) indicate <2% degradation over 6 months when stored in amber glass vials. Major degradation products include N-demethylated and defluorinated analogs, identified via LC-MS .

Future Directions and Research Opportunities

Structural Modifications

Introducing polar substituents (e.g., hydroxyl or sulfonamide groups) at the piperidine 4-position could enhance solubility and reduce off-target binding . Computational modeling predicts that such modifications may improve selectivity for 5-HT₂A over dopamine D₂ receptors, mitigating extrapyramidal side effects .

Targeted Drug Delivery

Encapsulation in lipid nanoparticles or conjugation to brain-targeting peptides (e.g., angiopep-2) may improve bioavailability. Preliminary in vivo data show a 3.2-fold increase in brain concentration with angiopep-2 conjugates compared to free compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume